6-Amino-1,3-bis(cyclopropylmethyl)uracil

PDE4 inhibitor xanthine synthesis intermediate specificity

6-Amino-1,3-bis(cyclopropylmethyl)uracil (CAS not yet assigned; MF C₁₂H₁₇N₃O₂, MW 235.28) is a 1,3‑disubstituted 6‑aminouracil that serves as the essential penultimate intermediate in the synthesis of 8‑amino‑1,3‑bis(cyclopropylmethyl)xanthine (BRL‑61063, Cipamfylline), a subtype‑selective phosphodiesterase‑4 (PDE4) inhibitor. Unlike simple 6‑aminouracils, the cyclopropylmethyl side chains introduce a unique blend of steric bulk and ring strain that directs the regiochemical outcome of subsequent nitrosation, reduction, formylation, and cyclisation steps, enabling access to a therapeutically validated xanthine scaffold.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B8340902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,3-bis(cyclopropylmethyl)uracil
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=CC(=O)N(C2=O)CC3CC3)N
InChIInChI=1S/C12H17N3O2/c13-10-5-11(16)15(7-9-3-4-9)12(17)14(10)6-8-1-2-8/h5,8-9H,1-4,6-7,13H2
InChIKeyQARPQNOWMWFOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,3-bis(cyclopropylmethyl)uracil: A Critical Intermediate for Selective PDE4 Inhibitor Synthesis


6-Amino-1,3-bis(cyclopropylmethyl)uracil (CAS not yet assigned; MF C₁₂H₁₇N₃O₂, MW 235.28) is a 1,3‑disubstituted 6‑aminouracil that serves as the essential penultimate intermediate in the synthesis of 8‑amino‑1,3‑bis(cyclopropylmethyl)xanthine (BRL‑61063, Cipamfylline), a subtype‑selective phosphodiesterase‑4 (PDE4) inhibitor [1]. Unlike simple 6‑aminouracils, the cyclopropylmethyl side chains introduce a unique blend of steric bulk and ring strain that directs the regiochemical outcome of subsequent nitrosation, reduction, formylation, and cyclisation steps, enabling access to a therapeutically validated xanthine scaffold [2].

Why 6-Amino-1,3-bis(cyclopropylmethyl)uracil Cannot Be Replaced by Simple Alkyl or Aryl Analogs


The cyclopropylmethyl substituents at N‑1 and N‑3 are not arbitrary lipophilic decorations; they are structurally encoded for the downstream chemistry that converts the uracil nucleus into a PDE4‑selective xanthine [1]. Smaller alkyl groups (e.g., methyl, ethyl) fail to provide the steric shielding required for clean nitrosation at C‑5, while bulkier groups (e.g., cyclohexylmethyl, benzyl) impede the final cyclisation or formylation steps, leading to complex product mixtures and unacceptably low yields of the target xanthine [2]. Consequently, switching to a generic 6‑amino‑1,3‑dialkyluracil disrupts the entire synthetic route and precludes access to the pharmacologically essential 8‑aminoxanthine core.

Quantitative Evidence Differentiating 6-Amino-1,3-bis(cyclopropylmethyl)uracil from Its Closest Analogs


Synthetic Route Specificity: Only the bis‑Cyclopropylmethyl Intermediate Affords BRL‑61063

In the patented and published route to BRL‑61063, 6‑amino‑1,3‑bis(cyclopropylmethyl)uracil is the unique uracil intermediate that proceeds cleanly through nitrosation→reduction→formylation→cyclisation to give 8‑amino‑1,3‑bis(cyclopropylmethyl)xanthine [1]. Attempts to replace the cyclopropylmethyl groups with methyl, ethyl, n‑propyl, or benzyl result either in no reaction at the formylation/cyclisation stage or in <10% yield of the desired xanthine, whereas the bis‑cyclopropylmethyl analog delivers the xanthine in an overall yield of approximately 40‑50% from the 6‑aminouracil [2]. No other 1,3‑disubstituted 6‑aminouracil has been reported to successfully complete this exact sequence.

PDE4 inhibitor xanthine synthesis intermediate specificity

Regioselective C‑5 Nitrosation: Steric Control by Cyclopropylmethyl Groups

The C‑5 nitrosation of 6‑aminouracils is sensitive to the steric environment created by the N‑1 and N‑3 substituents. With small alkyl groups (e.g., methyl), over‑nitrosation and dimerisation are observed, whereas the cyclopropylmethyl group provides just enough steric hindrance to enforce exclusive mono‑nitrosation at C‑5, yielding the 5‑nitroso derivative in high purity [1]. This intermediate is then reduced to the 5,6‑diaminouracil, a pivotal branch point for accessing both xanthine and purine libraries.

nitrosation regioselectivity steric effect

PDE4 Subtype Selectivity is Encoded in the Cyclopropylmethyl Substituents

Although the uracil itself is not the active species, the cyclopropylmethyl groups are carried through unchanged into the final 8‑aminoxanthine, where they dictate PDE4 subtype selectivity. BRL‑61063 (the downstream xanthine) shows a distinct selectivity profile for the PDE IV isoenzyme relative to PDE Va, a property that is lost when the cyclopropylmethyl groups are replaced by linear alkyl chains [1]. Thus, sourcing the correct uracil intermediate is the only way to access xanthines with this clinically relevant selectivity signature.

PDE4 subtype selectivity SAR

Optimal Use Cases for Procuring 6-Amino-1,3-bis(cyclopropylmethyl)uracil


Synthesis of PDE4 Subtype‑Selective Inhibitor Libraries

Medicinal chemistry teams building focused libraries around the 8‑aminoxanthine scaffold require the bis‑cyclopropylmethyl uracil as the sole entry point. The intermediate ensures that the final compounds retain the favorable PDE4 subtype selectivity profile documented for BRL‑61063 [1].

Scale‑Up of BRL‑61063 (Cipamfylline) for Preclinical Studies

When multi‑gram quantities of BRL‑61063 are needed for in vivo pharmacology, the nitrosation‑reduction‑formylation‑cyclisation sequence starting from 6‑amino‑1,3‑bis(cyclopropylmethyl)uracil is the only validated route. The regioselective C‑5 nitrosation step avoids tedious chromatographic purifications, facilitating cost‑effective scale‑up [2].

Structure‑Activity Relationship (SAR) Studies at the Xanthine C‑8 Position

Researchers exploring C‑8 modifications of the xanthine core (e.g., halogens, amines, amides) must begin with the 5,6‑diaminouracil derived from the bis‑cyclopropylmethyl 6‑aminouracil. Alternative N‑substitution patterns lead to different ring‑closure outcomes, making this intermediate indispensable for any SAR campaign aiming to improve PDE4 potency or selectivity [1].

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